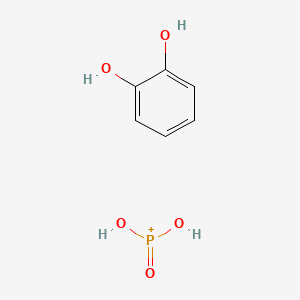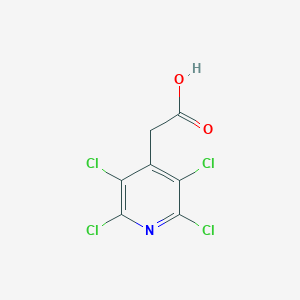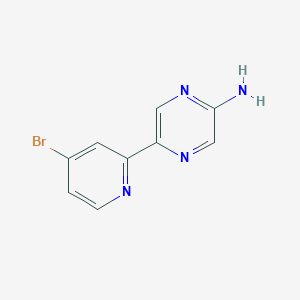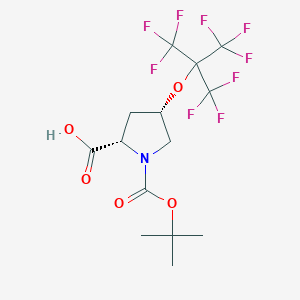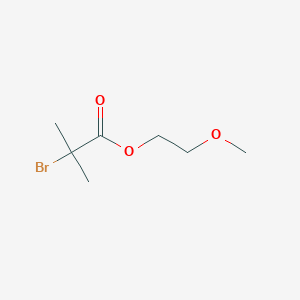
2-methoxyethyl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C7H13BrO3 It is a derivative of propanoic acid, where the hydrogen atom at the alpha position is replaced by a bromine atom, and the carboxyl group is esterified with 2-methoxyethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 2-bromo-2-methylpropanoate can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ester group can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-methoxyethyl 2-hydroxy-2-methylpropanoate.
Elimination: Formation of 2-methoxyethyl 2-methylprop-2-enoate.
Oxidation: Formation of 2-methoxyethyl 2-bromo-2-methylpropanoic acid.
Reduction: Formation of 2-methoxyethyl 2-methylpropan-1-ol.
Scientific Research Applications
2-Methoxyethyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Polymer Chemistry: It is used as an initiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymers with controlled molecular weights and architectures.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Material Science: The compound is used in the development of advanced materials, such as hydrogels and nanocomposites, for various applications, including drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 2-bromo-2-methylpropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. In polymerization reactions, the compound acts as an initiator, generating reactive radicals that propagate the polymer chain growth .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropanoic acid: A precursor for the synthesis of various esters, including 2-methoxyethyl 2-bromo-2-methylpropanoate.
Methyl 2-bromo-2-methylpropanoate: Another ester of 2-bromo-2-methylpropanoic acid, used in similar applications as this compound.
Ethyl 2-bromo-2-methylpropanoate: An ester with similar reactivity and applications in organic synthesis and polymer chemistry.
Uniqueness
This compound is unique due to the presence of the 2-methoxyethyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where the solubility of the compound in organic solvents is crucial, such as in ATRP and other polymerization techniques.
Properties
CAS No. |
245070-97-7 |
|---|---|
Molecular Formula |
C7H13BrO3 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-methoxyethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C7H13BrO3/c1-7(2,8)6(9)11-5-4-10-3/h4-5H2,1-3H3 |
InChI Key |
KFCTTYQAKJBNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCOC)Br |
Related CAS |
245070-97-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


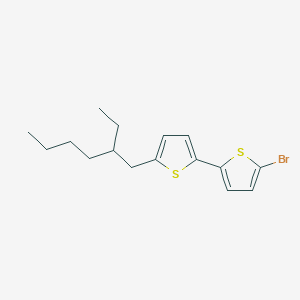
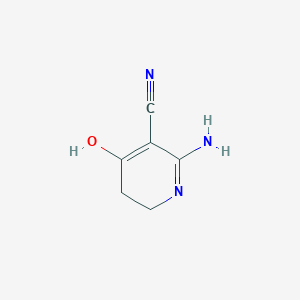
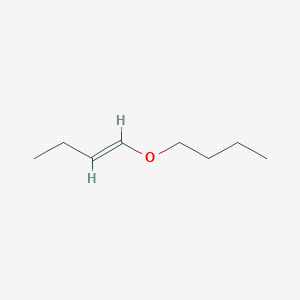
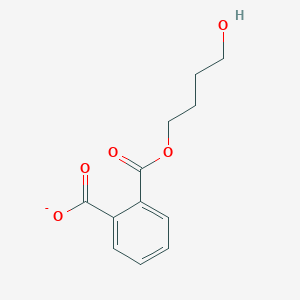
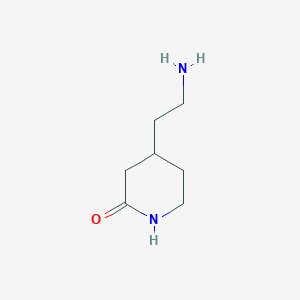
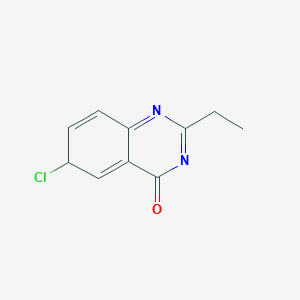
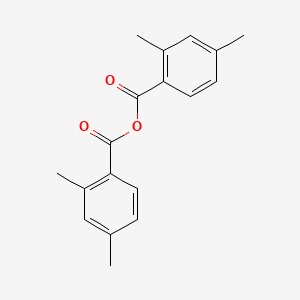
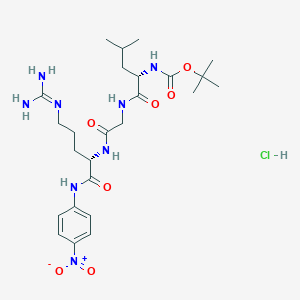
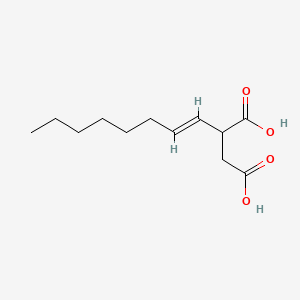
![5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12332679.png)
